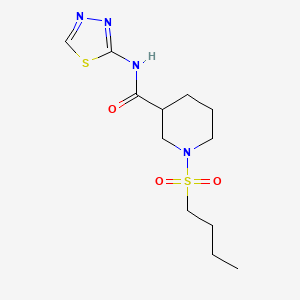![molecular formula C24H23NO5 B5410651 ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5410651.png)
ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone under acidic conditions . Another approach involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of hydroxyindoles.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve desired products.
Major Products
The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors, influencing cellular processes such as apoptosis and inflammation . The exact mechanism may involve modulation of enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- 3-Hydroxyindole
- 3-Substituted-3-hydroxy-2-oxindoles
Uniqueness
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-2-30-22(27)17-25-21-15-9-8-14-20(21)24(29,23(25)28)16-19(26)13-7-6-12-18-10-4-3-5-11-18/h3-15,29H,2,16-17H2,1H3/b12-6+,13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAHQXJKJUCIIQ-PWHKKFIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5410577.png)
![N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride](/img/structure/B5410584.png)

![8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5410592.png)
![1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5410606.png)
![2-{1-[4-(1H-imidazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5410613.png)
![1-ethyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B5410621.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5410626.png)
![rel-(3S,4S)-4-(2-naphthyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinol dihydrochloride](/img/structure/B5410635.png)

![4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5410677.png)
![5'-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5410685.png)
![2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5410693.png)
![7-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5410699.png)
